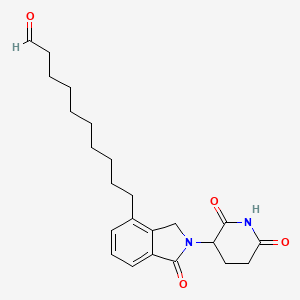

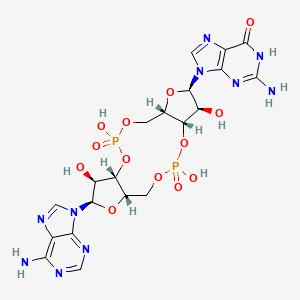

![molecular formula C27H33F3N4O3 B11935087 N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CPI-1205, also known as Lirametostat, is a potent, reversible, cofactor-competitive small molecule inhibitor of the enzyme histone-lysine N-methyltransferase EZH2. This enzyme is a part of the polycomb repressive complex 2 (PRC2) and is involved in the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression of target genes. CPI-1205 has shown potential antineoplastic activity, particularly in cancers with overexpression or mutations in EZH2 .

Preparation Methods

The synthetic routes and reaction conditions for CPI-1205 are not extensively detailed in publicly available literature. it is known that CPI-1205 is synthesized through a series of organic reactions involving the formation of an indole core structure, followed by functionalization to introduce specific substituents that confer its inhibitory activity against EZH2 . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, but specific details are proprietary to the manufacturing entities.

Chemical Reactions Analysis

CPI-1205 primarily undergoes interactions typical of small molecule inhibitors with its target enzyme, EZH2. It competes with the cofactor S-adenosylmethionine (SAM) for binding to the active site of EZH2, thereby inhibiting its methyltransferase activity . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions, as its primary mode of action is through competitive inhibition. The major product of its interaction with EZH2 is the prevention of histone H3K27 methylation .

Scientific Research Applications

CPI-1205 has been extensively studied for its potential in treating various cancers, particularly those with EZH2 overexpression or mutations. It has shown promising results in preclinical models of prostate cancer, non-Hodgkin’s lymphoma, and other solid tumors . In clinical trials, CPI-1205 has been evaluated in combination with other therapies, such as androgen receptor signaling inhibitors, to enhance its antitumor effects . Beyond oncology, CPI-1205’s role as an epigenetic modulator makes it a valuable tool in studying gene expression regulation and chromatin dynamics .

Mechanism of Action

CPI-1205 exerts its effects by selectively inhibiting the histone-lysine N-methyltransferase EZH2. By competing with the cofactor S-adenosylmethionine (SAM), CPI-1205 prevents the methylation of histone H3 on lysine 27 (H3K27), leading to the derepression of genes involved in apoptosis and differentiation . This inhibition disrupts the function of the polycomb repressive complex 2 (PRC2), thereby reducing the transcriptional repression of target genes and inhibiting tumor growth .

Comparison with Similar Compounds

CPI-1205 is one of several EZH2 inhibitors currently under investigation. Other similar compounds include tazemetostat, GSK126, PF-06821497, and SHR2554 . Compared to these inhibitors, CPI-1205 has shown higher selectivity for EZH2 over EZH1 and has demonstrated robust antitumor effects in preclinical models . Its unique cofactor-competitive mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula |

C27H33F3N4O3 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide |

InChI |

InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35) |

InChI Key |

HPODOLXTMDHLLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide](/img/structure/B11935010.png)

![4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B11935026.png)

![(6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B11935032.png)

![2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11935046.png)

![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)

![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)

![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)

![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)

![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)